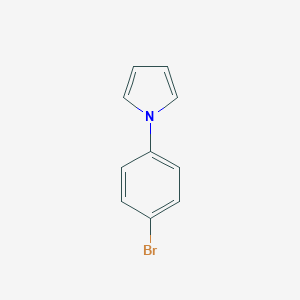

1-(4-bromophenyl)-1H-pyrrole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRSPNWMMJNYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297607 | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-39-3 | |

| Record name | 5044-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advancements for 1 4 Bromophenyl 1h Pyrrole

Established Synthetic Routes

The synthesis of 1-(4-bromophenyl)-1H-pyrrole is predominantly achieved through well-established reactions, most notably the Clauson-Kaas pyrrole (B145914) synthesis, along with multicomponent and cyclization strategies.

Modified Clauson-Kaas Pyrrole Synthesis for N-substituted Pyrroles

The Clauson-Kaas reaction is a cornerstone in pyrrole synthesis, involving the condensation of a primary amine with a 1,4-dicarbonyl equivalent. rsc.org For N-substituted pyrroles like this compound, this method has been extensively modified and optimized. rsc.orgbeilstein-journals.org The reaction is a classic and widely used protocol for producing N-substituted pyrroles. rsc.org

The synthesis of this compound via the Clauson-Kaas method involves the reaction of 4-bromoaniline (B143363) with 2,5-dimethoxytetrahydrofuran (B146720), which serves as a stable precursor to the required 1,4-dicarbonyl compound. rsc.org This reaction is typically performed in an acidic medium, which facilitates the in-situ hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The subsequent condensation with 4-bromoaniline, followed by cyclization and dehydration, yields the target pyrrole. rsc.orgvulcanchem.com A common procedure involves adding 4-bromoaniline and 2,5-dimethoxytetrahydrofuran to glacial acetic acid. rsc.org

The general reaction is as follows: 4-bromoaniline + 2,5-dimethoxytetrahydrofuran --(Acid)--> this compound

The efficiency of the Clauson-Kaas synthesis is highly dependent on the reaction conditions, particularly temperature and the nature of the acidic medium. rsc.orgacs.org Glacial acetic acid is a frequently used solvent and catalyst, with reactions often conducted at reflux temperatures, around 118-120°C, for several hours to ensure complete conversion. rsc.orgvulcanchem.com

However, these high temperatures and strongly acidic conditions can sometimes lead to product decomposition and lower yields. rsc.org To mitigate this, various modifications have been explored. These include the use of different acid catalysts such as phosphorus pentoxide, montmorillonite (B579905) K-10, and various metal triflates like scandium triflate. rsc.orgbeilstein-journals.org For instance, the use of p-toluenesulfonic acid (pTsOH) as a catalyst has been shown to be effective, allowing for high yields under slightly milder conditions. acs.orgnih.gov In some cases, the reaction can be performed at a lower temperature of 70°C for 8 hours using zinc triflate as a catalyst. beilstein-journals.orgbeilstein-journals.org

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Glacial Acetic Acid | Glacial Acetic Acid | 118-120 | 2 hours | 36-81 | rsc.orgvulcanchem.com |

| p-Toluenesulfonic acid (pTsOH) | 1,4-dioxane | 160 | 10 minutes | ~87 | acs.orgnih.gov |

| Zinc triflate (Zn(OTf)₂) | Solvent-free | 70 | 8 hours | 15-94 | beilstein-journals.orgbeilstein-journals.org |

To further enhance reaction efficiency and embrace greener chemistry principles, microwave-assisted Clauson-Kaas synthesis has emerged as a powerful tool. rsc.orgwiley.com Microwave irradiation can significantly reduce reaction times and often leads to cleaner product formation with higher yields compared to conventional heating methods. wiley.comchim.it

This technique has been successfully applied to the synthesis of N-substituted pyrroles, including those derived from anilines. chim.itscispace.com For instance, the reaction of anilines with 2,5-dimethoxytetrahydrofuran can be completed in as little as 10-22 minutes under microwave irradiation in the presence of a catalyst like Oxone. scispace.com Another approach utilizes an acidic ionic liquid as a catalyst under microwave conditions, which also provides high yields in a short timeframe. wiley.compensoft.net Solvent-free conditions are also achievable with microwave heating, for example, using a manganese-based catalyst at 120°C for 20 minutes. pensoft.net

| Catalyst | Solvent/Conditions | Power/Temp | Time | Yield | Reference |

|---|---|---|---|---|---|

| Oxone | Acetonitrile | - | 10-22 min | Good to Excellent | scispace.com |

| Acidic Ionic Liquid | - | 90W | - | High | wiley.compensoft.net |

| Mn(NO₃)₂·4H₂O | Solvent-free | 120°C | 20 min | Excellent | pensoft.net |

| Iodine | Solvent-free | - | - | - | nih.gov |

Optimization of Reaction Conditions: Temperature and Acidic Medium

Multicomponent Coupling Reactions for Pyrrole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrrole derivatives in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.netnih.gov

While specific examples detailing a one-pot multicomponent synthesis solely for this compound are less common than the Clauson-Kaas approach, the principles of MCRs are applicable. For instance, a sequential multicomponent method for N-arylpyrrole-3-carbaldehydes has been developed, which involves the in-situ formation of an imine, a Mannich reaction with succinaldehyde, and subsequent aromatization. nih.gov Adapting such strategies by using 4-bromoaniline could potentially lead to the desired product. The development of novel MCRs remains an active area of research for the synthesis of highly substituted pyrroles. acs.org

Cyclization of Appropriate Precursors

The formation of the pyrrole ring can also be achieved through the cyclization of suitably functionalized open-chain precursors. This strategy is a fundamental concept in heterocyclic chemistry. For instance, the Paal-Knorr synthesis, a classical method, involves the cyclization of a 1,4-dicarbonyl compound with a primary amine. thieme-connect.de

Acid-Catalyzed Condensation Reactions

A prominent method for synthesizing N-substituted pyrroles like this compound is the Paal-Knorr pyrrole synthesis. rsc.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-bromoaniline. rsc.org The reaction is typically facilitated by an acid catalyst. organic-chemistry.org

A well-documented example is the Clauson-Kaas reaction, a variation of the Paal-Knorr synthesis where 2,5-dimethoxytetrahydrofuran serves as the 1,4-dicarbonyl precursor. rsc.org The synthesis of this compound via this method involves reacting 4-bromoaniline with 2,5-dimethoxytetrahydrofuran in the presence of glacial acetic acid at elevated temperatures. rsc.org The acid catalyzes the cyclization process, leading to the formation of the pyrrole ring. rsc.org While effective, this traditional approach often requires high temperatures and strong acidic conditions, which can lead to product decomposition and lower yields. rsc.org

Another example of acid-catalyzed condensation is the reaction of pyrrole with 4-bromobenzaldehyde (B125591) in the presence of trifluoroacetic acid (TFA) to form 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole). iucr.org This demonstrates the broader applicability of acid catalysis in constructing molecules containing the this compound moiety.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4-bromoaniline | 2,5-dimethoxytetrahydrofuran | Glacial Acetic Acid | Glacial Acetic Acid | 118 °C, 2 h | This compound | rsc.org |

| Pyrrole | 4-bromobenzaldehyde | Trifluoroacetic Acid (TFA) | Pyrrole (excess) | Heated to 323 K | 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) | iucr.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of green chemistry approaches for the production of this compound and its derivatives, focusing on the use of benign solvents, sustainable catalysts, and energy-efficient techniques.

Utilization of Environmentally Benign Solvents

The use of hazardous organic solvents is a major concern in traditional chemical synthesis. Green chemistry promotes the use of environmentally benign solvents to minimize pollution and health risks.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of substituted pyrroles, including those with a 4-bromophenyl group, has been successfully demonstrated in aqueous media. scirp.org For instance, a DABCO-catalyzed reaction of phenacyl bromides, pentane-2,4-dione, and an amine in water provides an efficient route to substituted pyrroles. scirp.org This method avoids the use of toxic metal catalysts and organic solvents, making the process more eco-friendly. scirp.org

Another green approach involves the acid-catalyzed condensation of pyrrole and aldehydes in a water-methanol mixture. acs.org This method has been optimized for the large-scale synthesis of porphyrins, which are complex structures built from pyrrole units. acs.org

| Reactants | Catalyst/Promoter | Solvent System | Key Feature | Product Type | Reference |

|---|---|---|---|---|---|

| Phenacyl bromides, pentane-2,4-dione, amine | DABCO | Water | Metal-free, avoids toxic solvents | Substituted pyrroles | scirp.org |

| Pyrrole, aldehyde | HCl | Water-Methanol | Optimized for large-scale synthesis | Porphyrins (from pyrrole units) | acs.org |

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry. Organocatalysis, in particular, has emerged as a powerful tool for sustainable synthesis.

Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for toxic and expensive metals. Several organocatalysts have been effectively employed in the Paal-Knorr synthesis of pyrroles. nih.gov For example, citric acid, a biodegradable and non-toxic organic acid, has been used to catalyze the Paal-Knorr reaction between acetonylacetone and 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine. nih.goviucr.org This reaction proceeds under mild conditions and utilizes stoichiometric amounts of reactants, making it an eco-friendly protocol. nih.goviucr.org

Other organocatalysts like vitamin B1 and urea (B33335) (in deep eutectic solvents) have also been shown to be effective in promoting the Paal-Knorr reaction, offering moderate to excellent yields of N-substituted pyrroles under environmentally friendly conditions. nih.gov Salicylic acid under microwave irradiation has also been reported as an efficient catalyst for this transformation. ias.ac.in

Mechanochemical Approaches (e.g., Grinding)

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. ucl.ac.uk This solvent-free approach offers significant environmental benefits by eliminating the need for bulk solvents. rsc.org

The Paal-Knorr synthesis of pyrroles has been successfully achieved using mechanochemical methods. researchgate.net By grinding a 1,4-diketone with an amine in the presence of a solid organic acid catalyst like citric acid, various N-substituted pyrroles can be synthesized in very short reaction times without any solvent. researchgate.net This technique is not only environmentally friendly but can also lead to different reactivity and selectivity compared to solution-based methods. ucl.ac.uk The development of mechanochemical synthesis for complex molecules like porphyrins further highlights the potential of this solvent-free approach. rsc.org

| Method | Catalyst/Conditions | Key Advantages | Product Type | Reference |

|---|---|---|---|---|

| Organocatalysis | Citric Acid | Biodegradable, non-toxic, mild conditions | Pyrrole-pyrazole derivatives | nih.goviucr.org |

| Organocatalysis | Vitamin B1 | Metal-free, room temperature | N-substituted pyrroles | nih.gov |

| Organocatalysis | Salicylic Acid (Microwave) | Fast reaction times | N-substituted pyrroles | ias.ac.in |

| Mechanochemistry | Grinding with Citric Acid | Solvent-free, short reaction times | N-substituted pyrroles | researchgate.net |

Novel Synthetic Strategies and Innovations

The quest for more efficient, sustainable, and diverse synthetic routes to functionalized pyrroles has led to the development of several groundbreaking methodologies. These novel strategies offer alternatives to classical methods, such as the Paal-Knorr or Hantzsch syntheses, by providing access to complex pyrrole structures under milder conditions or through unique reaction pathways.

Skeletal Editing Approaches for Pyrrole Derivatives

Skeletal editing has emerged as a powerful concept in synthetic chemistry, enabling the precise modification of a molecule's core structure through the insertion, deletion, or exchange of atoms. d-nb.infonih.gov This approach offers a paradigm shift from traditional peripheral group functionalization to the direct manipulation of the heterocyclic framework. d-nb.info For pyrrole derivatives, skeletal editing can provide access to novel substitution patterns that are otherwise difficult to achieve.

Recent advancements have demonstrated the potential of skeletal editing in transforming the pyrrole ring. nih.govresearchgate.netnih.gov For instance, strategies involving the insertion of a single carbon or nitrogen atom can lead to the expansion of the pyrrole ring to form pyridines or diazines, respectively. d-nb.infochemrxiv.org One notable approach involves the use of vinylcarbenes, generated in situ, which can undergo dearomative skeletal editing of pyrroles through carbon-atom insertion. nih.gov While a direct application of skeletal editing to produce this compound from a simpler precursor has not been explicitly documented, these methodologies hold significant promise. Conceptually, a simpler N-arylpyrrole could be modified, or a different heterocyclic system could be "edited" into the desired this compound scaffold. For example, a "skeletal recasting" strategy has been developed to convert simple pyrroles into fully substituted, more complex pyrroles in a single step. nih.gov This involves a dearomative deconstruction of the initial pyrrole followed by a rearomative reconstruction that incorporates new structural elements. nih.gov

The potential of these methods to streamline the synthesis of complex molecules makes skeletal editing a key area of future research for the synthesis of specifically substituted pyrroles like this compound.

Photocatalytic and Electrochemical Methods for Pyrrole Construction

In recent years, photocatalysis and electrochemistry have been recognized as green and powerful tools in organic synthesis, allowing for the formation of chemical bonds under mild conditions. rsc.org These methods offer unique reactivity patterns compared to traditional thermal reactions.

Photocatalytic Synthesis:

Visible-light photocatalysis has been successfully employed for the synthesis of a variety of pyrrole derivatives. chinesechemsoc.org These methods often involve the generation of radical intermediates that can participate in cyclization reactions to form the pyrrole ring. While a direct photocatalytic synthesis of this compound has not been specifically reported, related transformations highlight the potential of this approach. For instance, a visible-light-mediated, metal-free direct arylation has been used for the synthesis of pyrrolo[1,2-a]quinolines starting from 1-(2-bromophenyl)-1H-pyrrole. chinesechemsoc.org This demonstrates that the N-(bromophenyl)pyrrole scaffold is amenable to photocatalytic conditions.

Another example is the use of rose bengal as a photoredox catalyst for the synthesis of pyrrolidinone derivatives, with some products containing a 2-(4-bromophenyl) substituent. thieme-connect.com Although this leads to a different pyrrole-based core, it underscores the compatibility of the bromophenyl moiety in photocatalytic systems. The general strategies often involve formal [3+2] cycloadditions or multicomponent reactions under light irradiation. rsc.org

Electrochemical Synthesis:

Electrochemical methods provide an alternative, reagent-free approach to generate reactive intermediates for pyrrole synthesis. rsc.org The electrochemical oxidation or reduction of suitable precursors can trigger cyclization cascades to form the pyrrole ring. The electrochemical properties of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole have been studied, showing a quasi-reversible oxidation wave, which indicates its stability under oxidative electrochemical conditions. researchgate.net

General electrochemical methods for the synthesis of N-arylpyrroles have been developed. For example, the electrochemical cyclization of N-propargyl enamines and the oxidative annulation of primary amines with aldehydes or ketones represent viable electrochemical routes to substituted pyrroles. rsc.org While these methods have not been explicitly applied to the synthesis of this compound, they represent a promising avenue for future research. The principles of these reactions, involving the electrochemical generation of key intermediates, could potentially be adapted for the target molecule.

Below is a table summarizing representative photocatalytic and electrochemical methods for the synthesis of pyrrole derivatives, which could be conceptually applied to the synthesis of this compound.

| Method | Precursors | Catalyst/Conditions | Product Type | Reference |

| Photocatalysis | 1-(2-bromophenyl)-1H-pyrrole, Aromatic alkynes | Rhodamine 6G, blue light, DIPEA | Pyrrolo[1,2-a]quinolines | chinesechemsoc.org |

| Photocatalysis | N-Aryl enamines, α-bromo ketones | Visible light | Polysubstituted pyrroles | rsc.org |

| Electrochemistry | Primary amines, Aldehydes/Ketones | Anodic oxidation | Polysubstituted pyrroles | rsc.org |

| Electrochemistry | N-propargyl enamines | Catalytic PhSeSePh | Carbonyl-substituted pyrroles | rsc.org |

One-Pot Synthesis of Functionalized Pyrroles

One such example is the one-pot, four-step synthesis of 1-aryl-3-trifluoroacetyl-1H-pyrroles. nih.gov This process starts from the reaction of 3-trifluoroacetyl-4,5-dihydrofuran with various arylamines, followed by a Swern oxidation and subsequent intramolecular cyclization and aromatization to yield the final products. nih.gov Although this specific protocol yields trifluoroacetylated pyrroles, it demonstrates a viable one-pot strategy for constructing the 1-aryl-1H-pyrrole core.

Another relevant approach is the DABCO-promoted synthesis of substituted pyrroles in an aqueous medium. rsc.org This method has been used to synthesize compounds such as 1-(1-(4-bromophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone, showcasing the incorporation of the 4-bromophenyl group at the nitrogen atom in a multicomponent reaction. rsc.org

A highly efficient, catalyst-free, one-pot synthesis of penta-substituted pyrrole derivatives has also been reported, which can incorporate a 1-(4-bromophenyl) group. These examples highlight the versatility of one-pot reactions in assembling complex pyrrole structures from simple starting materials.

The following table presents examples of one-pot syntheses of functionalized pyrroles containing an N-aryl substituent.

| Starting Materials | Key Reagents/Conditions | Product | Overall Yield | Reference |

| 3-Trifluoroacetyl-4,5-dihydrofuran, 4-Bromoaniline | Et3N, (COCl)2, DMSO | 1-(4-Bromophenyl)-3-trifluoroacetyl-1H-pyrrole | 43% | nih.gov |

| Phenacyl bromides, Pentane-2,4-dione, 4-Bromoaniline | DABCO, H2O | Functionalized this compound derivatives | Moderate to high | rsc.org |

| Meldrum's acid, Phenylglyoxal monohydrate, Substituted anilines, Dimethyl but-2-ynedioate | Ethanol, reflux | Dimethyl 1-(4-bromophenyl)-5-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-phenyl-1H-pyrrole-2,3-dicarboxylate | High |

Chemical Reactivity and Transformations

Reactions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C-2 and C-5 positions. vulcanchem.com It can also undergo metallation followed by quenching with an electrophile. vulcanchem.com

Oxidation Reactions

Reactions of the Bromophenyl Moiety

The bromine atom on the phenyl ring is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This compound can readily participate in Suzuki coupling reactions with various boronic acids to introduce new aryl or alkyl groups at the para-position of the phenyl ring. mdpi.comnih.gov

Heck Coupling

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. While less common for this specific substrate, the bromo-substituent allows for potential Heck coupling reactions to introduce vinyl groups. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. cyberleninka.ru This reaction can be used to replace the bromine atom of this compound with various amino groups, leading to the synthesis of diverse N,N'-diaryl amines and related structures. beilstein-journals.orgresearchgate.net

Spectroscopic and Analytical Characterization of 1 4 Bromophenyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(4-bromophenyl)-1H-pyrrole and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound shows distinct signals for the protons on both the pyrrole (B145914) and the 4-bromophenyl rings. The protons on the pyrrole ring typically appear as two triplets, corresponding to the protons at the C2/C5 and C3/C4 positions. The protons on the 4-bromophenyl group usually present as two doublets, characteristic of a para-substituted benzene (B151609) ring.

The specific chemical shifts and coupling constants can be influenced by the solvent and the presence of other substituents on the pyrrole or phenyl rings. For instance, in derivatives, these values can shift significantly due to altered electronic and steric environments.

Table 1: ¹H NMR Spectroscopic Data for this compound and its Derivatives

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1-(4-bromophenyl)-2-phenyl-1H-pyrrole | H-3/H-4 (pyrrole) | 6.85–7.02 | Doublet | vulcanchem.com |

| H-2 (phenyl) | 7.45–7.62 | Multiplet | vulcanchem.com | |

| H-Br (4-bromophenyl) | 7.72 | Doublet | vulcanchem.com | |

| 1-(1-(4-bromophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone | Pyrrole H | 6.67 | Singlet | scirp.org |

| Aromatic H | 8.06 - 7.72 | Multiplet | scirp.org | |

| CH₃ | 2.38 | Singlet | scirp.org | |

| CH₃-C=O | 2.06 | Singlet | scirp.org | |

| 1-(4-bromophenyl)-3-methoxy-4-phenyl-1H-pyrrole-2,5-dione | Aromatic H | 7.31-7.87 | Multiplet | cbijournal.com |

| OCH₃ | 4.29 | Singlet | cbijournal.com | |

| 4,6-diamino-2-(4-bromophenyl)-1-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Pyrrole H | 6.83 | Singlet | ajol.info |

| Aromatic H | 7.08-7.46 | Multiplet | ajol.info |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for the carbons of the pyrrole ring and the bromophenyl group. The chemical shifts are sensitive to the electronic effects of the nitrogen heteroatom and the bromine substituent. Public databases confirm the availability of ¹³C NMR spectral data for the parent compound. nih.gov

For derivatives, the substitution pattern significantly affects the carbon chemical shifts. For example, in pyrrolo[2,3-b]pyridine derivatives, the additional fused ring and substituents cause a wider range of chemical shifts. ajol.info

Table 2: ¹³C NMR Spectroscopic Data for Derivatives of this compound

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1-(4-Amino-2-(4-bromophenyl)-6-methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | CH₃, CH₃-C=O | 20.71, 21.14 | ajol.info |

| Aromatic/Heterocyclic C | 101.98, 106.10, 127.99-129.03, 130.05-135.97, 150.00, 153.48, 158.99 | ajol.info | |

| 4,6-diamino-2-(4-bromophenyl)-1-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Aromatic/Heterocyclic C | 66.36, 103.01, 106.17, 120.68, 128.11-135.97, 150.23, 153.91, 158.86 | ajol.info |

| N-(2-bromo-4-chlorophenyl)-1H-pyrrole-2-carboxamide | Aromatic/Heterocyclic C | 110.2, 110.6, 113.3, 121.9, 123.0, 125.7, 128.6, 129.0, 131.7, 134.6, 158.6 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. A key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, [M]+ and [M+2]+, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. vulcanchem.com GC-MS data for the parent compound is available in public repositories. nih.gov

The fragmentation of these compounds often involves the loss of the bromine atom or cleavage at the N-phenyl bond. For instance, derivatives such as 1-(1-(4-bromophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone show a clear [M+1]⁺ peak in ESI-MS. scirp.org

Table 3: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | m/z (Fragment) | Reference |

|---|---|---|---|

| 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid | MS | 281, 283 (M⁺), 202 (M⁺-Br), 169/171 (4-bromobenzyl) | vulcanchem.com |

| 1-(1-(4-bromophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone | ESI-MS | 354 [M+1]⁺ | scirp.org |

| 1-(4-bromophenyl)-3-methoxy-4-phenyl-1H-pyrrole-2,5-dione | MS (70 eV) | 357 [M+H]⁺ | cbijournal.com |

| 1-(4-Amino-2-(4-bromophenyl)-6-methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | EIMS | 420.26 [M⁺] | ajol.info |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands. These include C-H stretching from the aromatic rings, C=C stretching within the rings, C-N stretching, and the characteristic C-Br stretching vibration.

For substituted derivatives, additional peaks corresponding to their specific functional groups are observed. For example, derivatives with a carbonyl group (C=O), like this compound-2,5-dione, show strong absorption bands in the range of 1700-1760 cm⁻¹. cbijournal.comambeed.com

Table 4: Infrared (IR) Spectroscopy Data for Derivatives of this compound

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 1-(1-(4-bromophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone | C=O | 1654 | scirp.org |

| C=C | 1595, 1450 | scirp.org | |

| This compound-2,5-dione | C=O | 1751, 1716 | ambeed.com |

| C=C | 1489 | ambeed.com | |

| 1-(4-bromophenyl)-3-methoxy-4-phenyl-1H-pyrrole-2,5-dione | C=O | 1759, 1703 | cbijournal.com |

| C=C | 1642 | cbijournal.com | |

| 1-(4-Amino-2-(4-bromophenyl)-6-methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | N-H (NH₂) | 3435 | ajol.info |

| C=O | 1674 | ajol.info |

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify the purity and composition of the synthesized compound.

For complex derivatives of this compound, such as the pyrrolo[2,3-b]pyridines, elemental analysis has been crucial in confirming their complex structures.

Table 5: Elemental Analysis Data for Derivatives of this compound

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 1-(4-Amino-2-(4-bromophenyl)-6-methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | C₂₂H₁₈BrN₃O | C: 62.87, H: 4.32, N: 10.00 | C: 62.85, H: 4.30, N: 9.98 | ajol.info |

| 4,6-diamino-2-(4-bromophenyl)-1-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | C₂₀H₁₄BrN₅ | C: 59.13, H: 3.97, N: 17.24 | C: 59.11, H: 3.95, N: 17.22 | ajol.info |

X-ray Crystallography for Structural Elucidation

For example, X-ray diffraction studies of analogous compounds to 1-(4-bromophenyl)-2-phenyl-1H-pyrrole indicate that the pyrrole ring is planar, with dihedral angles of 14–30° relative to its substituents. vulcanchem.com A comprehensive crystallographic analysis has been performed on the derivative 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. iucr.orgresearchgate.net This study revealed a structure characterized by weak C-H···π interactions and a supramolecular assembly governed by dispersion forces. iucr.orgresearchgate.net Such analyses are vital for understanding the solid-state packing and intermolecular forces that influence the material's properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. cellmolbiol.org This method is favored for its balance of accuracy and computational cost, making it suitable for a range of molecular systems. cellmolbiol.org Calculations using DFT, often with the B3LYP functional, allow for the prediction of numerous molecular properties. science.govscience.gov

Ground-State Molecular Geometries

Determining the ground-state molecular geometry is a primary step in computational analysis. DFT calculations are used to optimize the structure, finding the lowest energy conformation of the molecule. cellmolbiol.org For related aromatic compounds, such as the chalcone (B49325) derivative (E)-1-(4-bromophenyl)-3-(3,4-dimethoxy-phenyl) prop-2-en-1-one, geometry optimization has been successfully performed using the B3LYP method with a 6-31G(d,p) basis set, showing good agreement with experimental data from X-ray crystallography. cellmolbiol.org Similarly, the geometry of another related chalcone, (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one, was optimized using DFT with the B3LYP/6-31G+(d, p)/Lanl2dz(f) method. researchgate.net These studies establish a reliable methodology for theoretically determining the bond lengths, bond angles, and dihedral angles of this compound. The optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are close to zero.

Prediction of Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules. science.gov This method is employed to calculate electronic absorption spectra, predicting the energies of vertical excitations from the ground state to various excited states. science.gov The calculated excitation energies and their corresponding oscillator strengths can be compared with experimental UV-Vis absorption spectra to understand the electronic transitions occurring within the molecule. science.govnih.gov For instance, in related pyrrole-containing chalcones, DFT/MRCI (multi-reference configuration interaction) methods have been used to obtain the adiabatic excitation energies of the first triplet (T1) states, which is crucial for understanding their photochemical behavior. rsc.org

Molecular Orbital Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. science.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insight into the molecule's kinetic stability, chemical hardness, and polarizability. science.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. science.gov Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization, hyperconjugative interactions, and the transfer of charge between donor and acceptor orbitals within the molecule. science.govnih.gov

Estimation of Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermodynamic property. DFT calculations have been specifically employed to estimate the gas-phase enthalpy of formation for 1-(4-bromophenyl)pyrrole. researchgate.net A study performed these calculations at the B3LYP/6-311G(d) level of theory. researchgate.net This computational approach typically involves calculating the total atomization energy of the molecule, which is then used in conjunction with the known enthalpies of formation of the constituent atoms in their standard states to derive the molecule's enthalpy of formation. Such theoretical estimations are valuable, especially when experimental calorimetric data is unavailable.

Molecular Docking Studies (e.g., with SARS-CoV-2 spike protein)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used in drug discovery to screen for potential inhibitors of biological targets. Studies have utilized this method to identify potential binders for the SARS-CoV-2 spike protein, a key target for inhibiting viral entry into host cells. nih.govchemrxiv.org

In a typical docking study targeting the spike protein, the crystal structure of the protein's receptor-binding domain (RBD), such as PDB ID: 6M0J, is obtained from the Protein Data Bank. nih.gov A library of compounds is then docked into the active site of the RBD, often at the interface where it binds to the human ACE2 receptor. nih.gov Docking algorithms score the different binding poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov While specific docking studies for this compound with the SARS-CoV-2 spike protein are not detailed in the provided results, the methodology is well-established. For example, pyrazoline derivatives have been identified as potential spike protein blockers through DFT-based analysis and docking. researchgate.net Such studies provide insights into the binding affinity and potential inhibitory activity of a compound. nih.gov

Analysis of Molecular Properties and Reactivity Predictions

Computational methods provide access to a wide range of molecular descriptors that help in predicting the physicochemical properties and reactivity of this compound. nih.govambeed.com Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and molar refractivity are calculated to assess drug-likeness and pharmacokinetic potential. ambeed.com

Reactivity predictions are often derived from DFT calculations. The Molecular Electrostatic Potential (MEP) surface, for example, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov Fukui functions and local ionization energy surfaces can further refine the prediction of local reactivity. researchgate.net Bond Dissociation Energies (BDE) can also be calculated using DFT to predict the stability of the molecule and identify the weakest bonds, offering insights into potential degradation pathways. researchgate.net

Table of Computed Molecular Properties for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 222.08 g/mol | nih.gov |

| Molecular Formula | C10H8BrN | nih.gov |

| XLogP3 | 3.8 | nih.gov |

| Topological Polar Surface Area (TPSA) | 4.9 Ų | nih.govambeed.com |

| Molar Refractivity | 53.47 | ambeed.com |

| Number of Rotatable Bonds | 1 | ambeed.com |

| Number of Heavy Atoms | 12 | ambeed.com |

| Number of Aromatic Heavy Atoms | 11 | ambeed.com |

| Consensus Log Po/w | 3.03 | ambeed.com |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry and pharmacokinetics, predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. metu.edu.tr It is calculated based on the surface contributions of polar atoms (typically oxygen and nitrogen) within a molecule. metu.edu.trrsc.org For this compound, which contains a single nitrogen atom and no oxygen atoms, the TPSA is relatively low. The computed TPSA value for this compound is 4.9 Ų. researchgate.net Another calculation provides a highly similar value of 4.93 Ų. This low TPSA value suggests that the molecule has good potential to permeate cellular membranes. metu.edu.tr

| Parameter | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 4.9 Ų | researchgate.net |

| Topological Polar Surface Area (TPSA) | 4.93 Ų |

Lipophilicity (Log P values)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), measures the differential solubility of a compound in a hydrophobic (lipid) and a hydrophilic (aqueous) phase. It is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. Various computational models are used to predict Log P values.

For this compound, the calculated Log P values indicate significant lipophilicity. The XLogP3, an atomistic and knowledge-based method, predicts a value of 3.8. researchgate.net A consensus Log P value, derived from the average of five different prediction methods, is reported as 3.03. The range of predictions from different models highlights the variability in computational approaches while consistently pointing towards the compound's hydrophobic nature. chemrxiv.org

| Log P Prediction Method | Calculated Value | Source |

|---|---|---|

| Consensus Log P o/w | 3.03 | chemrxiv.org |

| XLogP3 | 3.8 | researchgate.net |

| iLOGP | 2.56 | chemrxiv.org |

| WLOGP | 3.24 | chemrxiv.org |

| MLOGP | 2.85 | chemrxiv.org |

| SILICOS-IT | 2.74 | chemrxiv.org |

Theoretical Studies on Reaction Mechanisms

While specific theoretical studies exclusively detailing the reaction mechanisms of this compound are not extensively documented, computational methods have been applied to understand the fundamental reactions used for its synthesis, such as the Paal-Knorr synthesis and Suzuki-Miyaura coupling.

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a classic and widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-bromoaniline (B143363). alfa-chemistry.comorganic-chemistry.org The generally accepted mechanism involves the amine attacking the carbonyl groups to form a di-imine intermediate, which then undergoes cyclization and dehydration to yield the pyrrole ring. alfa-chemistry.com

Theoretical studies on related Paal-Knorr reactions have employed Density Functional Theory (DFT) to investigate the reaction energetics and identify rate-determining steps. Mechanistic investigations have shown that the cyclization of a hemiaminal intermediate, followed by dehydration, is a key pathway. organic-chemistry.org Studies comparing different substituted amines have revealed that the electronic properties of the amine substituent can influence the rate of cyclization. organic-chemistry.org For instance, computational investigations were performed on related monomers synthesized via Paal-Knorr condensation to gain more insight into their structural conformations. metu.edu.tr

Suzuki-Miyaura Coupling: Another major pathway for synthesizing N-aryl pyrroles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would involve coupling pyrrole (or a pyrrole boronic acid derivative) with a 4-bromophenylboronic acid (or 4-bromo-iodobenzene). DFT calculations have been instrumental in elucidating the mechanism of Suzuki-Miyaura reactions. nih.gov These studies detail the catalytic cycle, which consists of three main steps:

Oxidative Addition: The aryl halide (e.g., 4-bromobenzene derivative) adds to the Pd(0) catalyst. DFT studies, such as the 'distortion-interaction' model, help predict the most favorable position for this addition in complex molecules by calculating activation barriers. rsc.org

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the C-C or C-N bond and regenerating the Pd(0) catalyst. nih.gov

These theoretical approaches provide a framework for understanding the reactivity and synthesis of this compound, enabling the optimization of reaction conditions and the prediction of outcomes for related chemical transformations.

Conclusion

1-(4-bromophenyl)-1H-pyrrole is a strategically important molecule in modern organic chemistry. Its straightforward synthesis and the dual reactivity of its pyrrole (B145914) and bromophenyl moieties provide chemists with a versatile platform for the construction of complex molecular architectures. Its role as a key intermediate in the synthesis of substituted N-arylpyrroles, biologically active compounds, and novel organic materials underscores its significance. Continued research into the synthesis and application of this compound is expected to yield further innovations in both medicinal chemistry and materials science.

Applications of 1 4 Bromophenyl 1h Pyrrole in Advanced Materials Science

Development of Materials with Tailored Characteristics

The presence of the bromine atom on the phenyl ring of 1-(4-bromophenyl)-1H-pyrrole is a key feature that allows for the tailoring of material properties. Bromine's character as a leaving group facilitates various cross-coupling reactions, such as the Stille and Suzuki reactions. researchgate.netumich.edutandfonline.com This enables the introduction of a wide array of functional groups, thereby systematically modifying the electronic and physical properties of the resulting materials. researchgate.netumich.edu For instance, by replacing the bromine atom with different moieties, researchers can fine-tune the energy levels (HOMO/LUMO) of the molecules, which is crucial for applications in organic electronics.

Furthermore, the this compound unit can be incorporated into more complex molecular architectures. It serves as a precursor for the synthesis of substituted dipyrromethanes, which are fundamental building blocks for porphyrins. iucr.org Porphyrins and related macrocycles are known for their diverse applications, including as fluorescent laser dyes and in photodynamic therapy, showcasing how the initial properties of this compound can be leveraged to create highly functional, larger systems.

Conducting Polymers and Oligomers

Conjugated polymers are a class of organic materials that possess electrical conductivity, a property traditionally associated with metals. Pyrrole-based polymers are among the most studied conducting polymers due to their good environmental stability and electrical properties. mdpi.comnih.gov The compound this compound serves as an important monomer for the synthesis of such polymers. researchgate.netumich.edu

Electrosynthesis of Conducting Polymer Films

Electrochemical polymerization is a widely used method for producing thin films of conducting polymers directly onto an electrode surface. mdpi.com This technique offers excellent control over the thickness and morphology of the resulting polymer film. nih.gov The electropolymerization of this compound, and its derivatives, leads to the formation of electroactive polymer films. researchgate.netumich.edu The electrochemical behavior of these films, such as their redox potentials, can be investigated using techniques like cyclic voltammetry. These studies are crucial for understanding the charge transport mechanism within the polymer and for evaluating its potential in applications such as sensors and electrochromic devices. researchgate.netyuntech.edu.tw

Pyrrole (B145914) Derivatives as Building Blocks for Conjugated Polymers

The versatility of this compound as a building block extends to the synthesis of various conjugated polymers and oligomers. researchgate.netnih.gov The ability to functionalize this molecule via cross-coupling reactions at the bromine position allows for the creation of donor-acceptor (D-A) type polymers. nih.gov In these polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain, which can lead to materials with tailored optical and electronic properties. nih.govresearchgate.net This approach is fundamental in the design of materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.gov For example, this compound can be used to synthesize end-capped oligomers with thiophene (B33073) units, which are known to have excellent charge transport properties. researchgate.netumich.edu

Optoelectronic Materials

The electronic properties of materials derived from this compound make them suitable for a range of optoelectronic applications, which involve the interaction of light and electricity. rsc.org

Semiconducting Materials

Pyrrole derivatives are increasingly recognized for their potential in semiconducting materials. rsc.org The π-conjugated system of the pyrrole ring, when extended through polymerization or by the addition of other conjugated moieties, allows for the transport of charge carriers (electrons and holes). The electrical conductivity of polymers derived from this compound can be modulated by doping, a process that introduces charge carriers into the material. The resulting semiconducting polymers have been explored for use in various electronic devices.

| Polymer/Oligomer | Monomer(s) | Synthesis Method | Key Property | Potential Application |

| Poly(this compound) | This compound | Electropolymerization | Electrical Conductivity | Conducting Films, Sensors |

| Pyrrole-Thiophene Oligomers | This compound, Thiophene derivatives | Stille Coupling | Tunable Electronic Properties | Organic Electronics |

| Donor-Acceptor Polymers | Functionalized this compound | Suzuki/Stille Coupling | Tailored Band Gap | Organic Photovoltaics (OPVs) |

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have shown promise as emissive materials in the fabrication of high-performance OLEDs. The inherent electronic properties of the pyrrole moiety, combined with the tunability afforded by the bromophenyl group, allow for the creation of molecules with desirable luminescence characteristics.

One notable example involves the synthesis of carbazole (B46965) derivatives for use in the emissive layer of OLEDs. A specific derivative, (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1), which incorporates the this compound structural motif, has been utilized in solution-processed OLEDs. mdpi.com These devices exhibited impressive performance, achieving a maximum luminance of 4130 cd/m² at 8.7 V and a maximum current efficiency of 19.3 cd/A. mdpi.com The electroluminescence peak for these OLEDs was located at 492 nm, corresponding to a greenish-blue emission. mdpi.com

Another class of compounds, 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivatives, has also been investigated for their potential in OLEDs. nih.gov Specifically, 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole (PyBN) has been synthesized and shown to possess a strong intramolecular charge transfer character, a property beneficial for emissive materials. nih.gov The development of such derivatives highlights the utility of the this compound core in creating robust materials for OLED applications.

Table 1: Performance of an OLED based on a this compound derivative (CZ-1)

| Parameter | Value |

| Maximum Luminance | 4130 cd/m² |

| Turn-on Voltage | 6.5 V |

| Maximum Current Efficiency | 19.3 cd/A |

| Electroluminescence Peak | 492 nm |

Data sourced from MDPI mdpi.com

Dye-Sensitized Organic Solar Cells (DSSCs)

In the realm of solar energy conversion, derivatives of this compound have been successfully employed as key components in organic dyes for DSSCs. The donor-π-acceptor (D-π-A) architecture is a common design for these dyes, where the pyrrole moiety can act as part of the electron donor or the π-conjugated bridge.

Further research has focused on the synthesis of electroactive small molecules for DSSCs, where 1-(4-bromophenyl)-2,5-di-2-thienyl-1H-pyrrole was used as a precursor. These studies investigate how modifications to the molecular structure affect the optical and electrochemical properties, and ultimately the performance of the solar cell.

Nonlinear Optical (NLO) Properties

The search for new materials with significant NLO properties for applications in photonics and optoelectronics has led to the investigation of various organic compounds, including derivatives of this compound. Chalcone (B49325) derivatives, in particular, have been a focus of this research due to their extended π-conjugated systems.

Theoretical studies on chalcone derivatives have explored their potential as NLO materials. For example, the first-order hyperpolarizability (β), a measure of the second-order NLO response, has been calculated for compounds such as 1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-en-1-one. acs.org The calculated β value for this compound was found to be greater than that of the standard NLO material, urea (B33335). acs.org This suggests that such derivatives could be promising candidates for applications like frequency conversion.

Experimental work on chalcone derivatives has also been conducted. For example, the NLO properties of (E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one have been investigated, highlighting the potential of these materials. The combination of a donor group (ethoxyphenyl) and an acceptor group (bromophenyl) linked by a conjugated system is a classic design for enhancing NLO properties.

Chemosensors for Anions and Cations

The pyrrole ring is a well-known motif in the design of chemosensors due to its ability to participate in hydrogen bonding and other non-covalent interactions. Derivatives of this compound can be functionalized to create receptors that selectively bind to specific anions or cations, leading to a detectable signal, such as a change in color or fluorescence.

Pyrrole-based Schiff bases have been shown to act as highly sensitive probes for various metal ions, including Fe³⁺, Cu²⁺, Hg²⁺, and Cr³⁺, in aqueous media. nih.gov The sensing mechanism often involves a photoinduced electron transfer (PET) process, where the binding of the metal ion to the receptor quenches its fluorescence. nih.gov The binding stoichiometry of these receptors with metal ions is typically found to be 2:1. nih.gov

In the realm of anion sensing, pyrrole derivatives have been designed to detect species like fluoride (B91410) (F⁻). Theoretical studies on pyrrole-isoxazole derivatives have shown that their selectivity for F⁻ is due to the deprotonation of the host sensor by the highly basic fluoride anion. researchgate.net This interaction leads to a change in the electronic properties of the chemosensor, resulting in a detectable signal. While specific studies on this compound as a chemosensor are not abundant, the principles established with closely related pyrrole derivatives demonstrate the potential of this compound as a platform for developing new anion and cation sensors.

Applications in Energy Storage Devices (e.g., Li-ion Batteries)

The growing demand for high-performance energy storage solutions has spurred research into novel electrode materials for lithium-ion batteries. Conducting polymers based on pyrrole have been explored as cathode materials due to their electrochemical activity.

In a study investigating a series of p-substituted N-phenylpyrroles for Li-ion battery applications, this compound was synthesized as a key compound. rsc.org This research aimed to evaluate the effect of different substituents on the physicochemical and electrochemical properties of the resulting materials. rsc.org The this compound served as a building block for the synthesis of more complex structures, such as those incorporating thiophene units, with the goal of creating improved cathode materials. rsc.org The presence of the bromophenyl group offers a site for further functionalization, allowing for the fine-tuning of the material's properties for optimal battery performance.

Supramolecular Chemistry and Host Molecules

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where derivatives of this compound have found application. The ability of these molecules to form well-defined, ordered structures through interactions such as hydrogen bonding and π-π stacking makes them valuable components in the construction of supramolecular assemblies.

A notable example is the use of 2,2'-[(4-bromophenyl)methylene]bis(1H-pyrrole), a substituted methane (B114726) derivative of this compound. In the crystalline state, this compound forms a three-dimensional structure through a network of N-H···π, C-H···π, and C-Br···π interactions. researchgate.net This demonstrates the potential of such molecules to act as building blocks in crystal engineering and the design of host molecules for guest recognition. The study of host-guest chemistry is crucial for applications ranging from sensing and catalysis to drug delivery.

Pharmacological and Biological Research on 1 4 Bromophenyl 1h Pyrrole and Its Derivatives

Antimicrobial Activities

Derivatives of 1-(4-bromophenyl)-1H-pyrrole have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. These findings highlight their potential as lead compounds for the development of new antimicrobial drugs.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as specific pathogenic strains and in the context of antitubercular activity.

Studies have shown that derivatives of this compound often exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria. tandfonline.comacgpubs.org This difference in susceptibility is often attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier. acgpubs.orgtandfonline.com For instance, a series of 1,2,3,4-tetrasubstituted pyrrole (B145914) derivatives displayed moderate to excellent inhibition against Gram-positive bacteria but were inactive against the tested Gram-negative strains. acgpubs.org Similarly, hydrazone-bridged thiazole-pyrrole derivatives were generally more effective against Gram-positive bacteria. tandfonline.com

However, some derivatives have shown broad-spectrum activity. For example, certain pyrano[3,2-b]pyrrole derivatives have been tested against both types of bacteria. scispace.com The substitution pattern on the pyrrole ring and the nature of the appended functional groups play a crucial role in determining the antibacterial spectrum and potency.

Staphylococcus aureus, a significant Gram-positive pathogen, has been a frequent target in the evaluation of this compound derivatives. Several studies have reported potent activity against this bacterium. For example, certain hydrazone-bridged thiazole-pyrrole derivatives, including a 4-bromophenyl substituted compound, exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against S. aureus. tandfonline.com In another study, halogenated pyrrolopyrimidines also showed activity against S. aureus. mdpi.com Furthermore, some pyrrole benzamide (B126) derivatives have demonstrated potent activity against S. aureus with MIC values ranging from 3.125 to 12.5 μg/mL. nih.gov

Activity against the Gram-negative bacterium Escherichia coli is generally less pronounced. tandfonline.commdpi.com However, some pyrrolamide derivatives have shown strong inhibitory effects against E. coli. nih.gov The structural features influencing the activity against these specific strains are a key area of ongoing research.

Several derivatives of this compound have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. A notable example is ethyl 5-(4-bromophenyl)-1-(3-(2-(2-hydroxybenzylidene) hydrazinyl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate, which has been identified as a promising anti-tubercular agent. researchgate.net Other pyrrole-based hydrazones have also shown significant inhibitory activity against M. tuberculosis H37Rv. researchgate.net Research in this area has led to the identification of lead compounds with MICs as low as 0.78 µg/mL. researchgate.net Additionally, certain pyrrole derivatives have exhibited good in vitro antitubercular activity with MIC values of 1-2 μg/ml. ijpsonline.com

Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Antifungal Activity

The antifungal properties of this compound derivatives have also been a subject of investigation. Studies have shown that these compounds can be effective against various fungal pathogens. For instance, a series of trifluoromethyl pyrrole derivatives, including a 5-(4-bromophenyl) substituted compound, were evaluated for their antifungal activity against Candida species. tandfonline.com Hydrazone-bridged thiazole-pyrrole derivatives also displayed some activity against fungal strains. tandfonline.com Furthermore, phenylpyrrole-substituted tetramic acids have been synthesized and tested for their antifungal properties against phytopathogenic fungi. mdpi.com The specific structural requirements for potent antifungal activity appear to be distinct from those for antibacterial action, offering avenues for the development of selective antifungal agents.

Anticancer / Antiproliferative Activities

In addition to their antimicrobial effects, derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential. Research has demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Chalcone-imide derivatives incorporating a this compound-2,5-dione moiety have shown high activity against human liver cancer (HepG-2) cells. ekb.eg Furthermore, certain 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives, particularly those with a 4-bromophenyl substituent, have exhibited notable cytotoxic activity against a panel of eleven cancer cell lines. researchgate.net

Pyrrolo[1,2-a]quinoline derivatives have also been identified as potent antiproliferative agents, with some compounds showing better activity than the control drug phenstatin (B1242451) on renal cancer cell line A498. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization. mdpi.com Additionally, novel pyrrole-based hydrazide–hydrazones have been synthesized and evaluated, with some showing potential as multi-target agents for diseases like Alzheimer's, which shares some pathological pathways with cancer. mdpi.com The diverse structural modifications possible on the this compound scaffold provide a rich platform for the design and synthesis of new and more effective anticancer drugs.

Data Tables

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference(s) |

| Hydrazone-bridged thiazole-pyrroles | Staphylococcus aureus | 12.5 µg/mL | tandfonline.com |

| Hydrazone-bridged thiazole-pyrroles | Gram-positive bacteria | Higher activity than against Gram-negative | tandfonline.com |

| 1,2,3,4-tetrasubstituted pyrroles | Gram-positive bacteria | Moderate to excellent inhibition | acgpubs.org |

| Halogenated pyrrolopyrimidines | Staphylococcus aureus | Active | mdpi.com |

| Pyrrole benzamides | Staphylococcus aureus | 3.125 - 12.5 μg/mL | nih.gov |

| Pyrrolamides | Escherichia coli | Strong inhibition | nih.gov |

Table 2: Antitubercular and Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Pathogen | Activity/MIC | Reference(s) |

| Ethyl 5-(4-bromophenyl)-1-(...)-pyrrole-3-carboxylate | Mycobacterium tuberculosis | Promising activity | researchgate.net |

| Pyrrole-based hydrazones | Mycobacterium tuberculosis H37Rv | Significant inhibition | researchgate.net |

| Pyrrole derivatives | Mycobacterium tuberculosis | 1-2 μg/ml | ijpsonline.com |

| Trifluoromethyl pyrroles | Candida sp. | Active | tandfonline.com |

| Hydrazone-bridged thiazole-pyrroles | Fungal strains | Active | tandfonline.com |

| Phenylpyrrole-substituted tetramic acids | Phytopathogenic fungi | Active | mdpi.com |

Table 3: Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity/Effect | Reference(s) |

| Chalcone-imides with this compound-2,5-dione | Human liver cancer (HepG-2) | High activity | ekb.eg |

| 3-(4-bromophenylaroyl)-4-(...)-1H-pyrroles | Various (11 lines) | Notable cytotoxicity | researchgate.net |

| Pyrrolo[1,2-a]quinolines | Renal cancer (A498) | Potent antiproliferative | mdpi.com |

Against Human Liver Cancer (HepG-2)

Derivatives of this compound have shown notable cytotoxic effects against the human liver cancer cell line, HepG-2. smolecule.comekb.eg Studies on chalcone-imide derivatives incorporating a 4-bromophenyl-1H-pyrrole-2,5-dione moiety have demonstrated high activity against HepG-2 cells. ekb.eg Similarly, certain acetamide (B32628) derivatives containing a 2-(4-bromophenyl) group have exhibited potent antitumor activity against this cell line. Another study highlighted that 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione shows cytotoxic effects against HepG-2 cells. smolecule.com

Research into fused heterocyclic systems has also yielded promising results. For instance, a compound identified as 5r, derived from a pyrrolo[1',2':1,6]pyrimido[5,4-b]indolizine core, potently induced apoptosis in HepG-2 cells. This was evidenced by the activation of caspase-3 and the cleavage of PARP, both of which are hallmarks of programmed cell death. The dose-dependent increase in caspase-3 activity was significantly inhibited by a specific caspase-3 inhibitor, further confirming the apoptotic pathway.

Table 1: Cytotoxic Activity of this compound Derivatives Against HepG-2 Cells

| Compound/Derivative Class | Observation | Reference |

|---|---|---|

| Chalcone-imide derivatives with 4-bromophenyl-1H-pyrrole-2,5-dione | Highly active against HepG-2 cells. | ekb.eg |

| 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide | Potent antitumor activity against HepG-2 cells. | |

| 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione | Demonstrates cytotoxic effects. | smolecule.com |

| 5-(4-Bromophenyl)pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine-12-carbonitrile (Derivative 5i) | A related derivative (5r) induced apoptosis through caspase-3 activation and PARP cleavage. |

Against Breast Cancer Cells (MCF-7)

The antiproliferative activity of this compound derivatives extends to breast cancer cells, specifically the MCF-7 cell line. ekb.egnih.gov Chalcone-imide derivatives containing the 4-bromophenyl-1H-pyrrole-2,5-dione structure were found to be more effective against MCF-7 cells than the standard chemotherapeutic drug, doxorubicin. ekb.eg

Ferrocene-based compounds incorporating a 4-bromophenyl group have also been investigated. 4-bromophenyl ferrocenecarboxylate displayed good antiproliferative activity on the MCF-7 cell line while showing low activity on non-tumorigenic breast epithelial cells (MCF-10A), suggesting a degree of selectivity. nih.gov Furthermore, a related ferrocenecarboxylate modified with a pyrrole group, 4-(1H-pyrrol-1-yl)phenyl ferrocenecarboxylate, also showed good antiproliferative activity against MCF-7 cells. nih.gov

Table 2: Antiproliferative Activity of this compound Derivatives Against MCF-7 Cells

| Compound/Derivative Class | Observation | Reference |

|---|---|---|

| Chalcone-imide derivatives with 4-bromophenyl-1H-pyrrole-2,5-dione | More potent than doxorubicin. | ekb.eg |

| 4-bromophenyl ferrocenecarboxylate | Good antiproliferative activity. | nih.gov |

| 4-(1H-pyrrol-1-yl)phenyl ferrocenecarboxylate | Good antiproliferative activity. | nih.gov |

Mechanism of Action in Antitumor Agents

The antitumor effects of pyrrole derivatives, including those related to this compound, are attributed to several mechanisms of action. researchgate.netnih.gov A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This is often achieved through the activation of caspase pathways.

Another significant mechanism involves the inhibition of protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Certain pyrrole derivatives have been shown to bind to these receptors, acting as competitive inhibitors. nih.gov

Furthermore, some pyrrole-containing compounds exhibit antioxidant properties, which can contribute to their antitumor activity by mitigating oxidative stress. nih.gov They can also interact with and disrupt cell membranes. nih.gov For instance, some derivatives have been observed to enter into electrostatic interactions with the polar heads of phospholipids (B1166683) in the cell membrane, with some even partially intercalating into the hydrophobic region of the membrane. nih.gov

Neuroprotective Effects and Central Nervous System Activity

Beyond their anticancer properties, derivatives of this compound are being explored for their potential in treating neurodegenerative disorders. dntb.gov.uaresearchgate.net

Potential in Alzheimer's Disease Treatment (e.g., AChE and MAO-B inhibition)

A key strategy in Alzheimer's disease therapy is the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). researchgate.net A decrease in the neurotransmitter acetylcholine, largely due to AChE activity, is a major factor in the disease's progression. researchgate.net

A study on indolyl chalcones identified (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a potent inhibitor of both MAO-B and AChE, making it a "dual-acting" agent. researchgate.netnih.gov This compound was further investigated for its neuroprotective effects against neuronal degeneration. nih.gov Other pyrrole-based Schiff bases have also been synthesized and evaluated for their ability to inhibit MAO-A, MAO-B, and AChE. mdpi.com One such compound, a Schiff base labeled as 5j, was identified as a prominent dual-acting AChE/MAO-B inhibitor with no effect on the MAO-A isoform. mdpi.com

Table 3: Inhibitory Activity of this compound Derivatives on Enzymes Relevant to Alzheimer's Disease

| Compound | Target Enzyme(s) | Activity | Reference |

|---|---|---|---|

| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one | MAO-B, AChE | Dual-acting inhibitor. | researchgate.netnih.gov |

| Pyrrole-based Schiff base (5j) | AChE, MAO-B | Dual-acting inhibitor with no MAO-A activity. | mdpi.com |

| AChE/BuChE/MAO-B-IN-1 (compound 19) | hAChE, hBuChE, hMAO-B | IC50s of 4.8 µM, 13.7 µM, and 1.11 µM, respectively. | medchemexpress.com |

Anti-Parkinson's Activity

The neuroprotective effects of these compounds are also relevant to Parkinson's disease. researchgate.netnih.gov Research has focused on derivatives that not only address the loss of dopaminergic neurons but also combat the oxidative damage to neuronal cells. dntb.gov.uaresearchgate.netnih.gov

A study on N-pyrrolyl hydrazide-hydrazones identified ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate as a particularly promising compound. dntb.gov.uaresearchgate.netnih.gov It exhibited low neurotoxicity and high neuroprotection in various models of induced oxidative stress. dntb.gov.uanih.gov This compound was also found to inhibit the human MAO-B enzyme by 50%, an activity comparable to the reference drug Selegiline. dntb.gov.uaresearchgate.netnih.gov

Anti-inflammatory Properties

Pyrrole derivatives are recognized for their anti-inflammatory properties, which can be beneficial in the context of cancer, as chronic inflammation is linked to tumor development. mdpi.com By targeting inflammatory pathways, these compounds can potentially modulate the tumor microenvironment and inhibit cancer cell proliferation. mdpi.com The anti-inflammatory and antioxidant activities of pyrrole derivatives contribute to their potential as antitumor agents. mdpi.com

Some pyrrole derivatives have been synthesized and evaluated for their anti-inflammatory activity. core.ac.uk For example, 4-(4-Bromophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-3-carboxamide has been specifically studied for these properties. core.ac.uk

Antioxidant Activities

Research into the antioxidant properties of this compound derivatives has revealed potential activity, although specific studies on the parent compound are not extensively documented. A series of novel this compound-2,5-dione derivatives have been synthesized and evaluated for their antioxidant capabilities. These evaluations typically involve comparing the activity of the synthesized compounds against standard antioxidants. The antioxidant potential is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity assay.

In one such study, derivatives were synthesized by reacting this compound-2,5-dione with various hydrazides. The resulting compounds were then tested for their ability to scavenge DPPH radicals. The findings from these studies indicate that the antioxidant activity is influenced by the specific substitutions on the pyrrole ring.

| Compound/Derivative | Assay | Results/Observations |

| This compound-2,5-dione derivatives | DPPH Radical Scavenging | Moderate to good antioxidant activity observed, dependent on the specific hydrazide substitution. |

Antiviral Properties

The investigation of this compound and its derivatives has extended to their potential as antiviral agents. While comprehensive data on the parent compound remains limited, certain derivatives have been the subject of antiviral screening. These studies are critical in the search for new therapeutic agents against various viral infections. The methodologies for these evaluations often involve cell-based assays where the compounds are tested for their ability to inhibit viral replication.

For instance, some research has focused on the synthesis of pyrrole derivatives and their evaluation against a panel of viruses. The structural modifications on the pyrrole nucleus, including the presence of the 4-bromophenyl group, are considered to play a role in the observed antiviral effects. The specific mechanisms of action are still a subject of ongoing research, but they are thought to involve the inhibition of viral entry or replication processes.

Immune Suppressant Activities

The immunomodulatory effects, specifically immune suppressant activities, of this compound and its derivatives are an emerging area of interest. The ability of chemical compounds to suppress immune responses is valuable in the context of autoimmune diseases and organ transplantation. While detailed studies specifically targeting the immunosuppressant properties of this compound are not widely available, the broader class of pyrrole-containing compounds has been investigated for such effects.

The evaluation of immune suppressant activity often involves in vitro assays using immune cells, such as lymphocytes. These assays measure parameters like cell proliferation and cytokine production in response to stimuli. The goal is to identify compounds that can selectively dampen the immune response without causing general toxicity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies aim to identify the key structural features responsible for their antioxidant, antiviral, and other biological properties. These studies involve synthesizing a series of related compounds with systematic variations in their structure and then evaluating their biological activity.

Key observations from SAR studies on related pyrrole derivatives include:

The role of the substituent on the phenyl ring: The position and nature of the substituent on the phenyl ring, such as the bromine atom at the para position in this compound, can significantly impact the compound's activity.

Modifications of the pyrrole ring: The introduction of different functional groups on the pyrrole ring can modulate the biological activity. For example, the presence of dione (B5365651) groups or other substitutions can enhance or diminish the observed effects.

These SAR studies provide valuable insights for the rational design of new, more potent derivatives with improved pharmacological profiles.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of this compound and its derivatives employs a range of standard in vitro and in vivo methodologies to determine their pharmacological effects.

In Vitro Methodologies:

Antioxidant Assays: As mentioned, the DPPH radical scavenging assay is a common method. Other assays include the ferric reducing antioxidant power (FRAP) assay and the thiobarbituric acid reactive substances (TBARS) assay.

Antiviral Assays: Cell-based assays are the primary tool for in vitro antiviral evaluation. These involve infecting cell cultures with a specific virus and then treating them with the test compounds. The antiviral activity is typically quantified by measuring the reduction in viral load or cytopathic effect.

Cytotoxicity Assays: Before evaluating the specific biological activities, the cytotoxicity of the compounds is usually assessed using cell lines like Vero or HeLa. The MTT assay is a widely used method for this purpose.

In Vivo Methodologies:

The data gathered from these methodologies are crucial for the preclinical development of new therapeutic agents based on the this compound scaffold.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions